N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide
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Overview
Description
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base.
Attachment of the picolinamide moiety: The final step involves the coupling of the oxadiazole derivative with picolinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and picolinamide moiety could play crucial roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or coordination with metal ions.
Comparison with Similar Compounds
- N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide
- N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Comparison: N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide is unique due to the presence of the picolinamide moiety, which can enhance its binding affinity and specificity towards certain biological targets compared to other similar compounds
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(22-15)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXHJRIKPISPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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